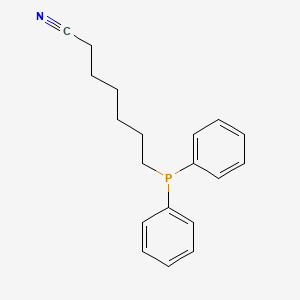
7-(Diphenylphosphino)heptanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Diphenylphosphino)heptanenitrile is an organophosphorus compound with the molecular formula C19H22NP It is a phosphine ligand, which means it can donate a pair of electrons to a metal center, forming a coordination complex
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diphenylphosphino)heptanenitrile typically involves the reaction of a halogenated heptanenitrile with diphenylphosphine. One common method is the nucleophilic substitution reaction where the halogen atom is replaced by the diphenylphosphino group. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Diphenylphosphino)heptanenitrile can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phosphine group can participate in substitution reactions to form new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Primary amines.
Substitution: Various phosphine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
7-(Diphenylphosphino)heptanenitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which can be catalysts in various organic reactions.
Biology: Potential use in the study of enzyme mechanisms where phosphine ligands can mimic biological phosphorus-containing compounds.
Medicine: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Mécanisme D'action
The mechanism of action of 7-(Diphenylphosphino)heptanenitrile primarily involves its ability to coordinate with metal centers. The diphenylphosphino group donates a pair of electrons to the metal, forming a stable complex. This coordination can alter the electronic properties of the metal, making it more reactive in catalytic processes. The nitrile group can also participate in interactions with other molecules, further influencing the reactivity and stability of the complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another phosphine ligand with three phenyl groups.
Diphenylphosphinoethane: A bidentate ligand with two diphenylphosphino groups connected by an ethane backbone.
Diphenylphosphinobutane: Similar to diphenylphosphinoethane but with a butane backbone.
Uniqueness
7-(Diphenylphosphino)heptanenitrile is unique due to its heptane backbone, which provides greater flexibility and potential for forming larger coordination complexes. This can result in different reactivity and selectivity compared to other phosphine ligands .
Propriétés
Numéro CAS |
181515-34-4 |
|---|---|
Formule moléculaire |
C19H22NP |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
7-diphenylphosphanylheptanenitrile |
InChI |
InChI=1S/C19H22NP/c20-16-10-2-1-3-11-17-21(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,17H2 |
Clé InChI |
YQJYICMLXIPBTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCCCCCC#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B12905017.png)
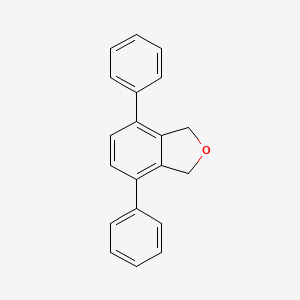

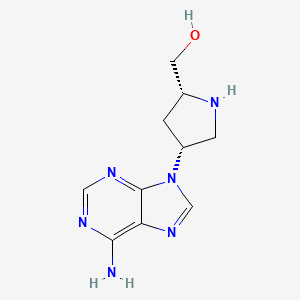
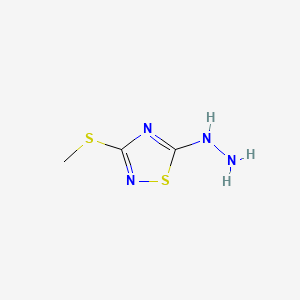
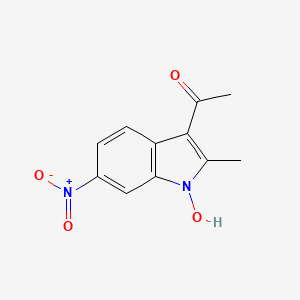
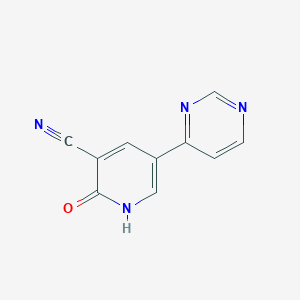

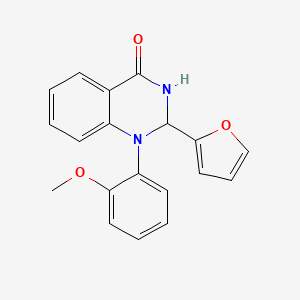
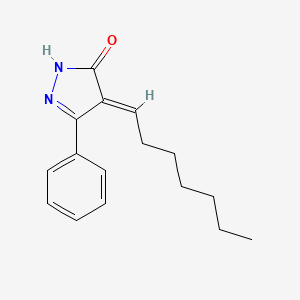
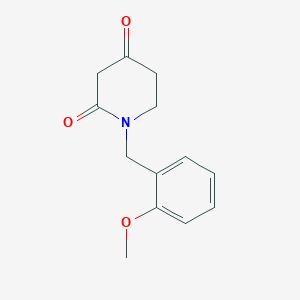
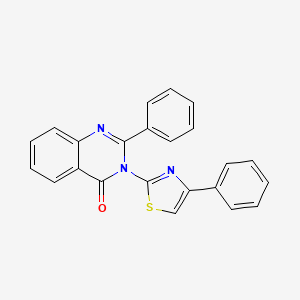
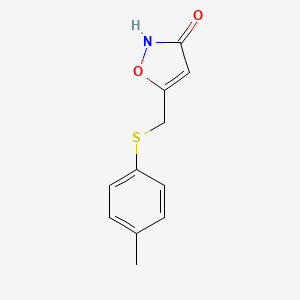
![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)
